molecular formula C19H15NO4 B1146966 cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid CAS No. 69160-56-1

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1146966
CAS No.: 69160-56-1
M. Wt: 321.3 g/mol
InChI Key: XWJCCJTWOLBUSW-YFKXAPIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid (CIDPA) is a cyclic carboxylic acid that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. CIDPA is a cyclic molecule with a phenyl group attached to the ring, making it a highly lipophilic compound. It has been shown to possess a variety of biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. Additionally, CIDPA has been studied for its potential applications in drug delivery, gene silencing, and as a potential treatment for cancer.

Scientific Research Applications

Biological Activity and Health Implications

Research on related isomers and compounds has shown significant biological activities, including effects on lipid metabolism, cancer, obesity, and inflammation. For example, conjugated linoleic acid (CLA), with its various isomers, has been studied for its anticancer, anti-obesity, and anti-inflammatory properties. CLA's isomers, such as cis-9,trans-11 and trans-10,cis-12, have been found to modulate body composition, reduce adiposity, and impact insulin sensitivity, with potential implications for managing conditions like obesity and diabetes (Jun Ho Kim et al., 2016).

Anti-cancer Mechanisms

The anti-cancer effects of CLA isomers, specifically targeting mechanisms such as apoptosis and lipid metabolism regulation, highlight the potential of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid and its related compounds in cancer therapy. Studies have shown that certain isomers can decrease the incidence of cancer in animal models, suggesting a promising area for further research in human cancer treatment and prevention (Nirvair S. Kelley et al., 2007).

Modulation of Body Composition and Lipid Profile

The impact of related compounds on body composition and lipid profiles has been a subject of significant interest. Research has indicated that CLA can lead to a reduction in body fat mass and alterations in lipid metabolism, though results vary among studies and the mechanisms remain to be fully elucidated. This suggests potential applications in dietary supplements and functional foods aimed at improving body composition and metabolic health (A. Baddini Feitoza et al., 2009).

Inflammatory and Immune Responses

The role of this compound related compounds in modulating inflammatory and immune responses has also been explored. For instance, CLA has been identified to exhibit anti-inflammatory effects, particularly in the context of colonic inflammation, by modulating eicosanoid synthesis and activating peroxisome proliferator-activated receptors (PPARs). This indicates potential for dietary strategies targeting inflammation-related conditions such as inflammatory bowel disease (J. Bassaganya-Riera et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid involves the reaction of a cyclopropane compound with an isocyanate derivative of phthalic anhydride, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "phthalic anhydride", "methylamine", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "ethanol", "diethyl ether", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "1. The phthalic anhydride is reacted with methylamine in ethanol to form the isocyanate derivative.", "2. The cyclopropane compound is reacted with the isocyanate derivative in the presence of sodium hydroxide and acetic acid to form the corresponding carbamate.", "3. The carbamate is hydrolyzed with sodium hydroxide to form the corresponding acid.", "4. The acid is decarboxylated with sodium bicarbonate in ethanol to form the final product, cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid." ] }

69160-56-1

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(1R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C19H15NO4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-13-10-19(13,18(23)24)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,23,24)/t13?,19-/m0/s1

InChI Key

XWJCCJTWOLBUSW-YFKXAPIDSA-N

Isomeric SMILES

C1C([C@]1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O

SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O

synonyms

cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid;  (1R,2S)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.